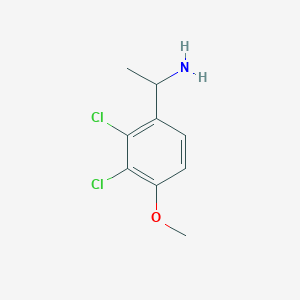
1-(2,3-Dichloro-4-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichloro-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H11Cl2NO It is a derivative of phenethylamine, characterized by the presence of two chlorine atoms and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow setups and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler phenethylamine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Dechlorinated phenethylamine derivatives.
Substitution: Substituted phenethylamine derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Dichloro-4-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or other proteins.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups instead of chlorine atoms.
2-(4-Methoxyphenyl)ethylamine: Lacks the chlorine atoms and has a different substitution pattern on the benzene ring.
Uniqueness: 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-5H,12H2,1-2H3 |
InChI Key |
AYYIGWRNSCITNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


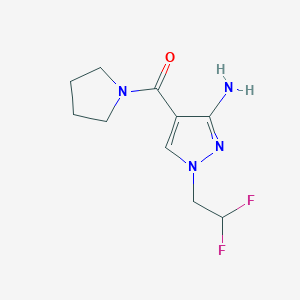

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11750050.png)
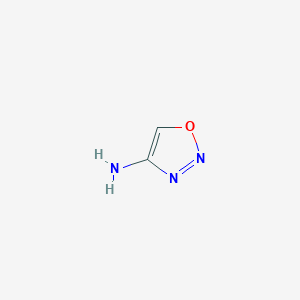
![5-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750058.png)
![1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11750067.png)
![(E)-N-[(3-Methylphenyl)methylidene]hydroxylamine](/img/structure/B11750070.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11750071.png)
![(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11750076.png)
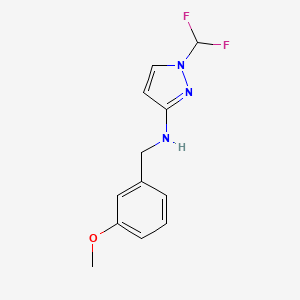
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750090.png)
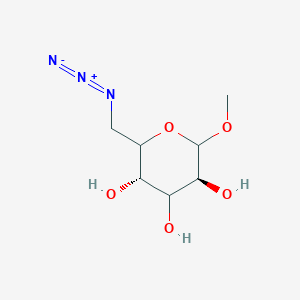
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750111.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750130.png)
